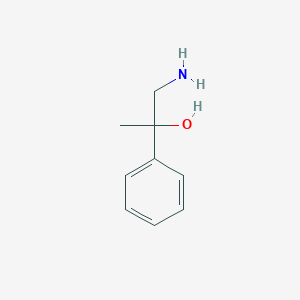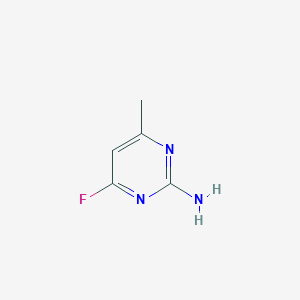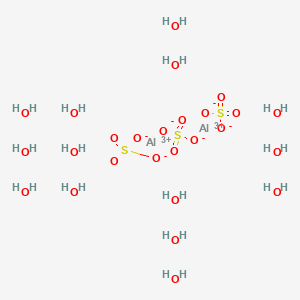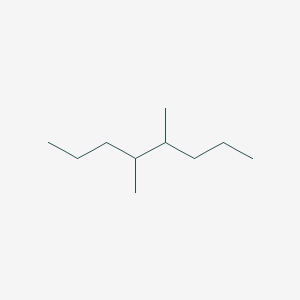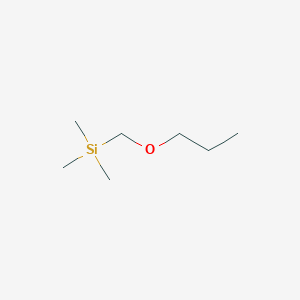
Silane,trimethyl(propoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propoxymethyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane,trimethyl(propoxymethyl)- can be synthesized through the hydrosilylation of allyl ethers with trimethylsilane in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and requires the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl ether.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(propoxymethyl)- involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity . The reaction conditions are carefully controlled to optimize the efficiency of the hydrosilylation process, and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Silane,trimethyl(propoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the propoxymethyl group.
Aplicaciones Científicas De Investigación
Silane,trimethyl(propoxymethyl)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which silane, trimethyl(propoxymethyl)- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, which is a key factor in its use as a coupling agent and in surface modification . The electron-donating properties of the silicon-carbon bond also play a role in stabilizing reaction intermediates and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the propoxymethyl group.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, which is a liquid at room temperature and used as a reducing agent.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom, known for its use as a radical reducing agent.
Uniqueness
Silane,trimethyl(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which imparts specific reactivity and properties that are not observed in other similar compounds.
Propiedades
Número CAS |
17348-62-8 |
|---|---|
Fórmula molecular |
C7H18OSi |
Peso molecular |
146.3 g/mol |
Nombre IUPAC |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
SMILES canónico |
CCCOC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


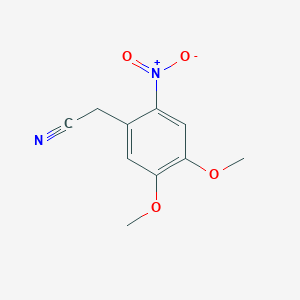
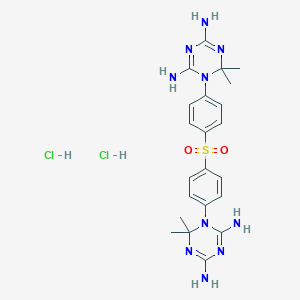
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
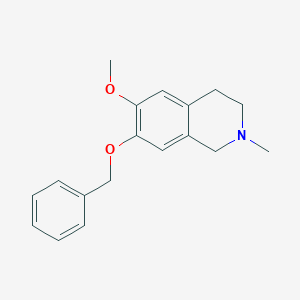
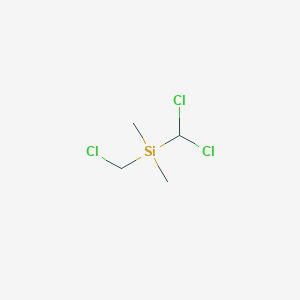

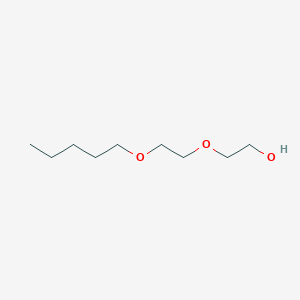
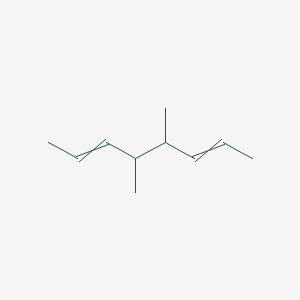
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
